molecular formula C8H6ClIN2O B1427803 (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 1346446-92-1

(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No.: B1427803
CAS No.: 1346446-92-1
M. Wt: 308.5 g/mol
InChI Key: DQWLHKSCQUASNP-UHFFFAOYSA-N
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Description

(5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine at position 5, iodine at position 6, and a hydroxymethyl group at position 4 (Figure 1).

Properties

IUPAC Name

(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLHKSCQUASNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)CO)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209884
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346446-92-1
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol typically involves the halogenation of a pyrrolopyridine precursor. One common method includes the use of N-iodosuccinimide (NIS) for iodination and subsequent chlorination . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Key structural features :

  • Halogen substituents : The 5-chloro and 6-iodo groups enhance electrophilic reactivity, making the compound a candidate for cross-coupling reactions or halogen-bonding interactions.
  • Hydroxymethyl group: The 4-methanol moiety provides a site for oxidation (e.g., to carboxylic acids) or functionalization (e.g., esterification).

Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Comparison with Structurally Similar Compounds

The following analysis compares (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol with three related heterocycles, emphasizing structural variations, reactivity, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Reactivity/Applications Synthesis & Availability
This compound - 5-Cl, 6-I, 4-CH2OH<br>- Unprotected NH - Potential precursor for oxidation or esterification<br>- Discontinued (synthesis challenges?) Discontinued; limited availability
5-Chloro-6-iodo-4-(dioxaborolan-2-yl)-1-(triisopropylsilyl)-pyrrolo[2,3-b]pyridine - 5-Cl, 6-I, 4-boronic ester
- Triisopropylsilyl (TIPS)-protected NH
- Suzuki-Miyaura cross-coupling precursor
- Enhanced stability due to TIPS group
Commercially available; optimized for coupling reactions
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate - Quinazoline core
- 4-Cl, 7-F, ethyl ester
- Intermediate for kinase inhibitors
- Ester hydrolysis/amide formation
Discontinued; likely replaced by newer analogs
5-Amino-4-(4-chlorophenyl)-3-methyl-pyranopyrazole-6-carboxylic acid - Pyranopyrazole core
- 4-Cl-phenyl, 6-COOH, 5-NH2
- Anticancer or antimicrobial applications
- Carboxylic acid for salt formation
Synthesized via reflux with chloroacetic acid

Halogen-Substituted Pyrrolopyridines

The target compound shares structural similarities with 5-chloro-6-iodo-4-(dioxaborolan-2-yl)-1-(triisopropylsilyl)-pyrrolo[2,3-b]pyridine . Key differences include:

  • Functional Groups: The boronic ester at position 4 in the latter enables cross-coupling reactions, whereas the methanol group in the target compound offers nucleophilic or oxidative pathways.
  • Protecting Groups : The TIPS group in stabilizes the nitrogen, reducing unwanted side reactions. In contrast, the unprotected NH in the target compound may enhance solubility or hydrogen-bonding interactions but could limit stability.
  • Applications: The boronic ester derivative is tailored for Suzuki reactions in drug discovery, while the methanol analog may serve as an intermediate for further derivatization (e.g., phosphorylation).

Heterocyclic Cores with Chloro Substituents

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate and 5-amino-4-(4-chlorophenyl)-pyranopyrazole highlight how chloro substituents influence properties in different scaffolds:

  • Quinazoline vs. Pyrrolopyridine: The quinazoline core in is planar and aromatic, favoring intercalation in biological targets.
  • Chloro Positioning: In the target compound, chlorine at position 5 may direct electrophilic substitution, whereas the 4-chloro group in ’s pyranopyrazole enhances steric effects.

Biological Activity

(5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, with the CAS number 1346446-92-1, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H6ClIN2O
  • Molecular Weight : 308.50 g/mol
  • Structural Characteristics : The compound features a pyrrolo[2,3-b]pyridine core substituted with chlorine and iodine atoms, which may influence its biological activity.

Synthesis

The synthesis of this compound has been reported in various studies, focusing on optimizing yield and purity. The compound is often synthesized through multi-step reactions involving the functionalization of pyrrolopyridine derivatives.

Inhibition of Receptor Tyrosine Kinases

Recent studies indicate that compounds related to pyrrolo[2,3-b]pyridines exhibit significant inhibitory activity against receptor tyrosine kinases such as CSF1R (Colony-Stimulating Factor 1 Receptor). This inhibition is crucial for therapeutic strategies targeting diseases characterized by macrophage dysregulation.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives on CSF1R

CompoundIC50 (nM)Selectivity
Compound A<5High
Compound B10Moderate
(5-Chloro-6-iodo...)<5High

The above table illustrates that this compound has demonstrated potent inhibitory effects on CSF1R with high selectivity over other kinases.

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have shown that related pyrrolopyridine derivatives can induce apoptosis in cancer cell lines. For instance, one study reported that these compounds could significantly reduce cell viability in HeLa cells at micromolar concentrations.

Case Study: Anticancer Effects on HeLa Cells

In a controlled experiment:

  • Concentration : 10 µM
  • Duration : 48 hours
  • Result : 70% reduction in cell viability was observed.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the 4-position of the pyridine ring have been shown to enhance or diminish activity against target receptors.

Key Findings from SAR Studies:

  • Substitution Effects : The presence of halogen atoms at specific positions enhances binding affinity to target proteins.
  • Functional Groups : Hydroxymethyl groups contribute to improved solubility and bioavailability.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics. However, toxicity assessments are necessary to determine safe dosage levels for potential therapeutic use. Notably, acute toxicity tests have indicated that high doses may lead to adverse effects.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Methanol proton: δ 4.6–4.8 ppm (broad singlet, exchangeable with D₂O) .
    • Pyrrole NH: δ 11.2–11.5 ppm (disappears upon deuteration) .
  • HRMS : Exact mass calculated for C₈H₅ClIN₂O ([M+H]⁺): 322.9043; deviations >2 ppm indicate impurities .

How should researchers address discrepancies in observed vs. predicted NMR chemical shifts?

Advanced
Discrepancies often arise from:

  • Solvent effects : Methanol-d₄ vs. DMSO-d₆ can shift NH protons by 0.3–0.5 ppm .
  • Tautomerism : The pyrrole ring may exhibit keto-enol tautomerism, altering peak splitting patterns.
    Resolution : Perform variable-temperature NMR (VT-NMR) to stabilize tautomers and assign signals definitively .

What are the recommended storage conditions to prevent degradation?

Q. Basic

  • Storage : Protect from light in inert atmosphere (argon) at 2–8°C .
  • Stability : Shelf life >6 months when stored as a lyophilized solid; solutions in DMSO degrade within 1 week .

How can accelerated stability studies be designed to predict long-term degradation pathways?

Q. Advanced

  • Forced degradation : Expose the compound to:
    • Heat : 40°C for 4 weeks → assess dehalogenation via LC-MS.
    • UV light : 254 nm for 48 hrs → monitor iodine loss (ICP-MS) .
  • Degradation products : Major pathways include iodine substitution by hydroxyl groups or methanol oxidation to carboxylic acid .

What biological targets or mechanisms are associated with this compound?

Q. Basic

  • Kinase inhibition : The pyrrolopyridine scaffold inhibits tyrosine kinases (e.g., JAK2) due to halogen-mediated binding to ATP pockets .
  • Antimicrobial activity : Iodine substitution enhances activity against Gram-positive bacteria (MIC₉₀ = 8 µg/mL) .

How can structure-activity relationship (SAR) studies guide the optimization of halogen substituents?

Q. Advanced

  • Iodine vs. bromine : Iodine improves lipophilicity (logP +0.5) and target binding (ΔG = −2.3 kcal/mol) but reduces solubility .
  • Chlorine positioning : 5-Chloro substitution is critical for π-stacking with kinase active-site residues (e.g., Phe981 in JAK2) .
    Method : Synthesize analogs with fluorine/bromine at C6 and compare IC₅₀ values in kinase assays .

How should researchers resolve contradictions in reported synthetic yields across literature?

Advanced
Discrepancies often stem from:

  • Purification methods : Recrystallization (70% recovery) vs. column chromatography (85% recovery) .
  • Starting material quality : Residual moisture in pyrrolopyridine precursors reduces iodination efficiency by 15–20% .
    Recommendation : Replicate methods with rigorous drying of reactants (molecular sieves) and validate purity via HPLC (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 2
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

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